

Application Notes and Protocols: 3-Cyclopropoxy-5-methylbenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Cyclopropoxy-5-methylbenzoic acid

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Introduction

3-Cyclopropoxy-5-methylbenzoic acid is a synthetic organic compound with potential applications in medicinal chemistry as a building block for the development of novel therapeutic agents. The unique combination of a cyclopropoxy group and a substituted benzoic acid moiety offers a scaffold that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. The cyclopropyl group, a non-classical bioisostere of larger alkyl groups, can enhance metabolic stability, improve potency, and influence conformation, thereby addressing potential roadblocks in drug discovery.[1] Benzoic acid derivatives are prevalent in a wide range of pharmaceuticals, underscoring the versatility of this chemical class in drug design.[2]

While specific biological targets for **3-Cyclopropoxy-5-methylbenzoic acid** are not extensively documented in publicly available literature, its structural similarity to known modulators of metabolic enzymes suggests a potential role in this area. Notably, derivatives of 3-alkoxy-benzoic acids have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis.[3] This document provides detailed protocols for the synthesis of **3-Cyclopropoxy-5-methylbenzoic acid** and its potential application as a scaffold for glucokinase activators, a promising therapeutic strategy for type 2 diabetes.

Data Presentation

Table 1: Physicochemical Properties of **3-Cyclopropoxy-5-methylbenzoic Acid** and Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Calculated logP	pKa
3-Cyclopropoxy-5-methylbenzoic acid	C ₁₁ H ₁₂ O ₃	192.21	2.5	~4.3
3-Hydroxy-5-methylbenzoic acid	C ₈ H ₈ O ₃	152.15	1.6	4.08
3-Isopropoxy-5-phenoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide	C ₂₃ H ₂₂ N ₂ O ₄ S	438.50	4.8	-

Table 2: Hypothetical Biological Activity of **3-Cyclopropoxy-5-methylbenzoic Acid** Derivatives as Glucokinase Activators

Compound ID	R Group	GK Activation (EC ₅₀ , μM)	Max Activation (%)
Hypothetical-1	-H (3-Cyclopropoxy-5-methylbenzoic acid)	> 50	< 10
Hypothetical-2	-NH-(4-methyl-1,3-thiazol-2-yl)	5.2	85
Hypothetical-3	-NH-(5-chloro-1,3-thiazol-2-yl)	2.8	92
Hypothetical-4	-NH-(pyrazin-2-yl)	8.1	78

Note: The data in Table 2 is hypothetical and for illustrative purposes, based on the potential application of the scaffold as a glucokinase activator.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropoxy-5-methylbenzoic Acid

This protocol is adapted from the synthesis of structurally similar alkoxybenzoic acids.^[4]

Step 1: Synthesis of Methyl 3-hydroxy-5-methylbenzoate

- To a solution of 3-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.
- Reflux the mixture for 8 hours.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-5-methylbenzoate as a solid.

Step 2: Synthesis of Methyl 3-cyclopropoxy-5-methylbenzoate

- To a solution of methyl 3-hydroxy-5-methylbenzoate (8.0 g, 48.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add potassium carbonate (13.3 g, 96.2 mmol) and cyclopropyl bromide (6.9 g, 57.7 mmol).
- Heat the mixture to 80°C and stir for 12 hours.
- Cool the reaction to room temperature and pour it into ice-water (300 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

- Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 3-cyclopropoxy-5-methylbenzoate.

Step 3: Synthesis of **3-Cyclopropoxy-5-methylbenzoic Acid**

- To a solution of methyl 3-cyclopropoxy-5-methylbenzoate (5.0 g, 24.2 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL), add lithium hydroxide monohydrate (2.0 g, 48.4 mmol).
- Stir the mixture at room temperature for 4 hours.
- Remove the THF under reduced pressure.
- Acidify the aqueous residue to pH 2-3 with 1 M HCl.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield **3-Cyclopropoxy-5-methylbenzoic acid**.

Protocol 2: Amide Coupling to Synthesize Derivatives

- To a solution of **3-Cyclopropoxy-5-methylbenzoic acid** (1.0 g, 5.2 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (0.57 mL, 6.8 mmol) followed by a catalytic amount of DMF (1 drop).
- Stir the mixture at room temperature for 2 hours.
- Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.
- Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add it dropwise to a solution of the desired amine (e.g., 2-amino-4-methylthiazole, 5.7 mmol) and triethylamine (1.1 mL, 7.8 mmol) in DCM (20 mL) at 0°C.
- Allow the reaction to warm to room temperature and stir for 16 hours.

- Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

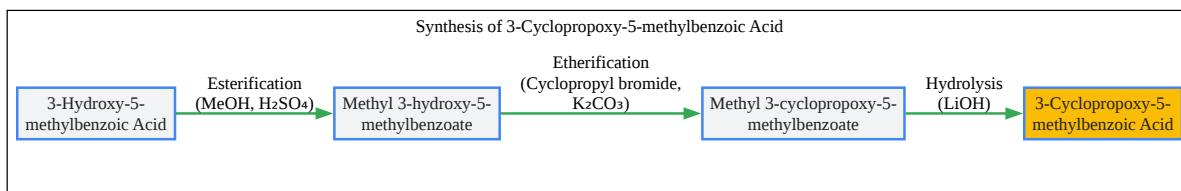
Protocol 3: In Vitro Glucokinase Activation Assay

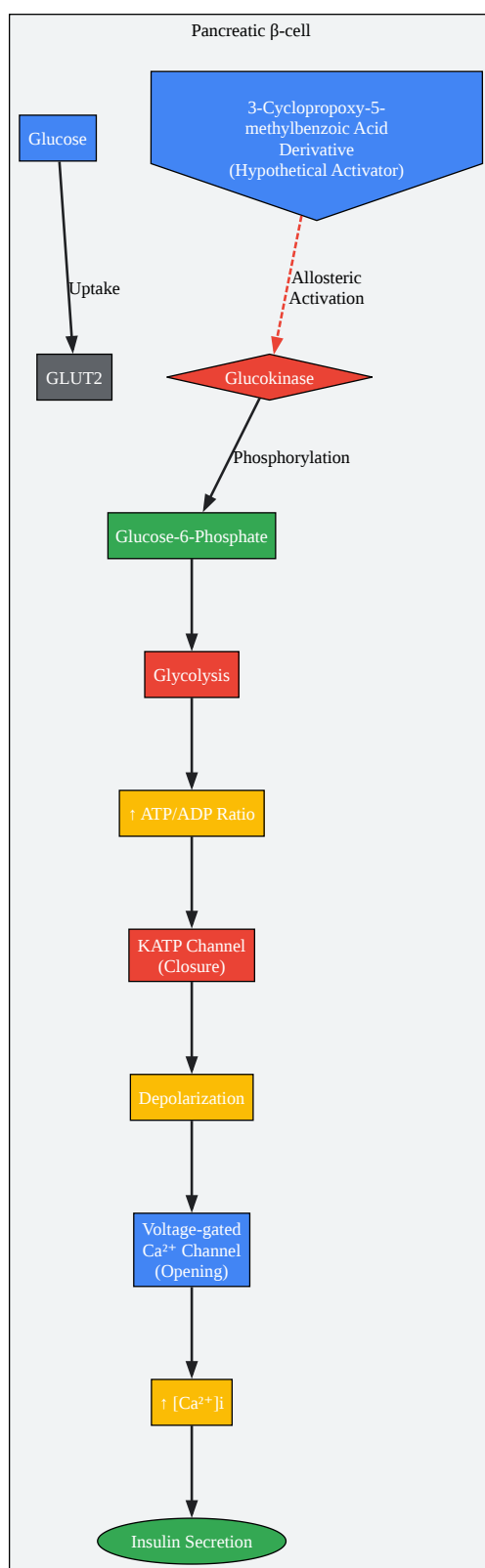
This protocol is based on established methods for measuring glucokinase activity.^[3]

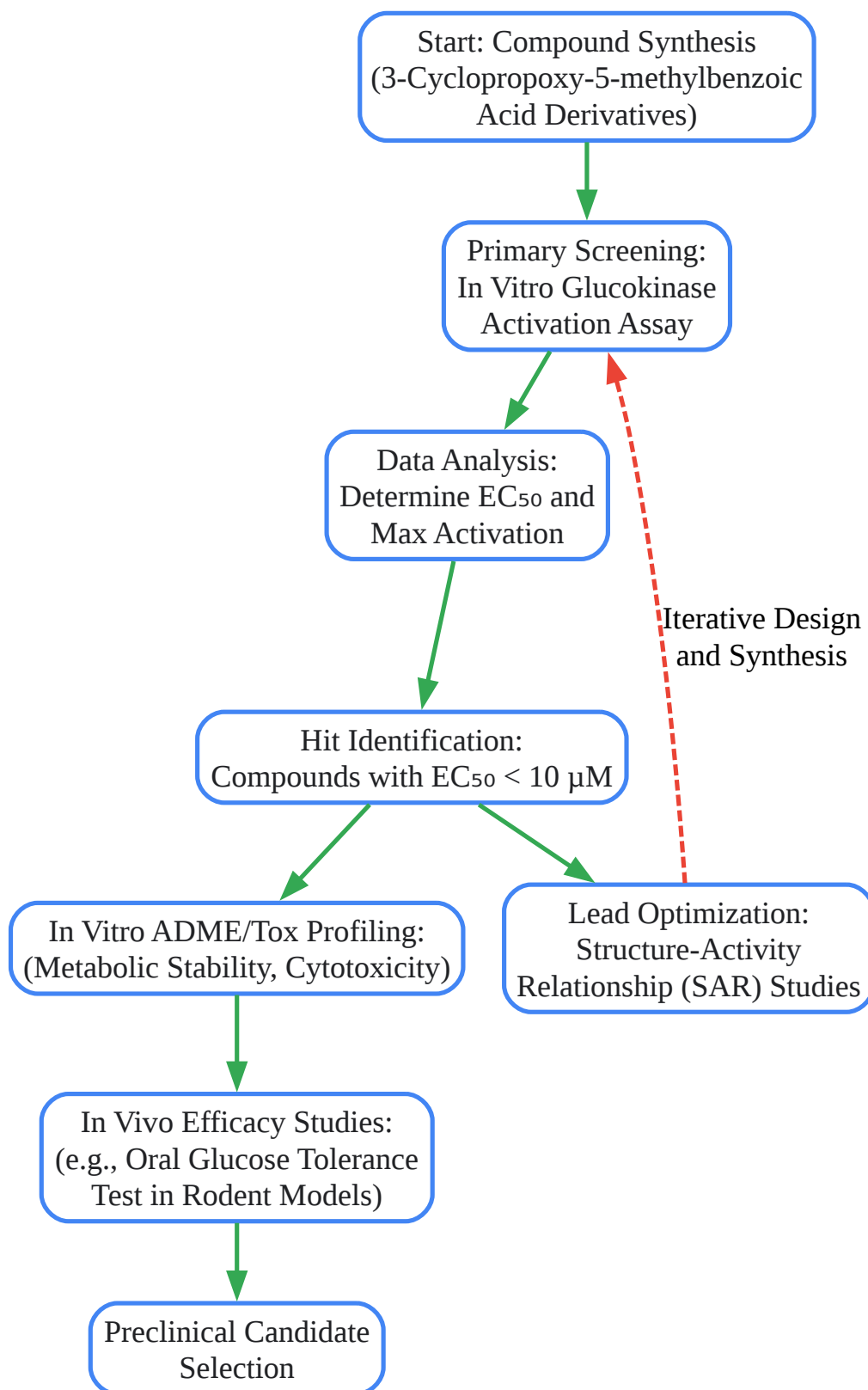
- Reagents and Materials:
 - Recombinant human glucokinase
 - ATP, Glucose, NADP⁺, G6PDH (Glucose-6-phosphate dehydrogenase)
 - Assay buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT
 - Test compounds (dissolved in DMSO)
- Assay Procedure:
 - Prepare a reaction mixture containing assay buffer, 5 mM glucose, 1 mM ATP, 0.9 mM NADP⁺, and 1.2 U/mL G6PDH.
 - Add the test compound at various concentrations (typically from 0.01 μ M to 100 μ M) to the wells of a 96-well plate. Include a DMSO control.
 - Initiate the reaction by adding recombinant human glucokinase to each well.
 - Monitor the increase in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.
 - Calculate the rate of reaction for each concentration of the test compound.
- Data Analysis:

- Determine the EC_{50} (half-maximal effective concentration) and maximum activation values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations







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